Fmoc-Val-Cit-PAB is a peptide-based linker molecule frequently utilized in the development of Antibody-Drug Conjugates (ADCs) [, , , , ]. ADCs represent a class of biopharmaceutical drugs designed to target and eliminate specific cancer cells [, ]. The acronym "Fmoc" stands for Fluorenylmethyloxycarbonyl, a protecting group commonly employed in peptide synthesis. "Val" and "Cit" represent the amino acids Valine and Citrulline, respectively. PAB stands for para-Aminobenzyl, a self-immolative spacer.
The synthesis of Fmoc-Val-Cit-PAB involves several key steps:
This method yields Fmoc-Val-Cit-PAB with an efficiency of approximately 85%, while minimizing epimerization, thus ensuring high purity and reliability for further applications .
The molecular formula for Fmoc-Val-Cit-PAB is , with a molecular weight of approximately 601.70 g/mol . The structure comprises:
The physical state of Fmoc-Val-Cit-PAB at room temperature is typically a solid, characterized by its white to almost white powder appearance .
Fmoc-Val-Cit-PAB participates in various chemical reactions, particularly in the context of forming antibody-drug conjugates:
The efficiency of these reactions is critical for maximizing therapeutic efficacy while minimizing off-target effects.
The mechanism of action for Fmoc-Val-Cit-PAB revolves around its role in targeted drug delivery systems:
Key physical and chemical properties of Fmoc-Val-Cit-PAB include:
These properties are essential for ensuring effective storage, handling, and application in laboratory settings.
Fmoc-Val-Cit-PAB has significant applications in scientific research and pharmaceutical development:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3